molecular formula C14H13BrN2OS2 B3826461 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

Cat. No.: B3826461
M. Wt: 369.3 g/mol
InChI Key: SDTYDCWLGQTKMY-LZYBPNLTSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is an organic compound characterized by the presence of a bromophenyl group, a thiophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves the following steps:

    Formation of the Bromophenyl Methyl Sulfide: This step involves the reaction of 3-bromobenzyl chloride with sodium sulfide to form 3-bromobenzyl sulfide.

    Acetamide Formation: The 3-bromobenzyl sulfide is then reacted with chloroacetamide in the presence of a base such as sodium hydroxide to form 2-[(3-bromophenyl)methylsulfanyl]acetamide.

    Schiff Base Formation: Finally, the 2-[(3-bromophenyl)methylsulfanyl]acetamide is reacted with thiophene-2-carbaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions to maximize yield and purity, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide
  • 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

Uniqueness

The uniqueness of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromophenyl and thiophenyl groups, along with the acetamide moiety, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS2/c15-12-4-1-3-11(7-12)9-19-10-14(18)17-16-8-13-5-2-6-20-13/h1-8H,9-10H2,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTYDCWLGQTKMY-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Reactant of Route 2
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2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Reactant of Route 3
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

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